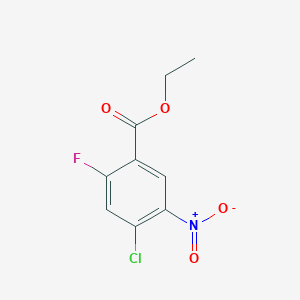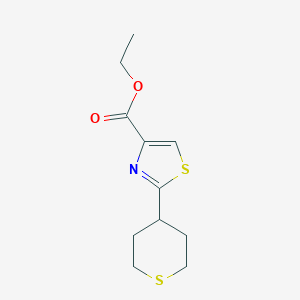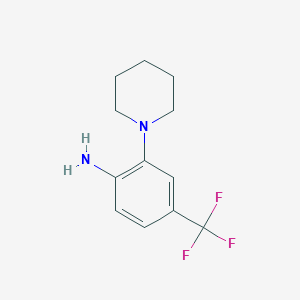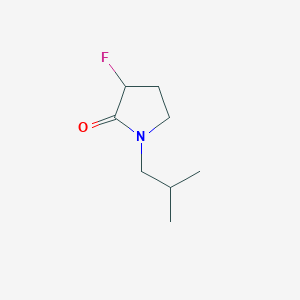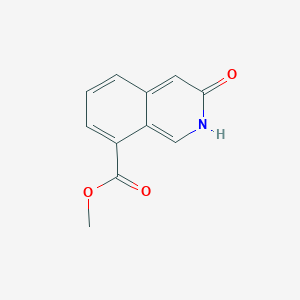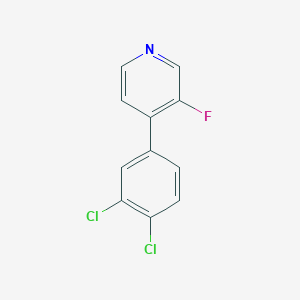
4-Isocyanato-4-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanato-4-methylpentan-2-one is an organic compound with the molecular formula C7H11NO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both isocyanate and ketone functional groups.
Vorbereitungsmethoden
4-Isocyanato-4-methylpentan-2-one can be synthesized through several methods. One common laboratory method involves the reaction of 4-methylpentan-2-one with phosgene in the presence of a base. The reaction proceeds as follows:
4-Methylpentan-2-one+Phosgene→this compound+HCl
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
4-Isocyanato-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the isocyanate group to an amine group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines to form ureas. This reaction is often carried out under mild conditions with the use of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields urea derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isocyanato-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify proteins and peptides through isocyanate chemistry, enabling the study of protein functions and interactions.
Medicine: This compound is used in the development of new drugs, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds with other materials.
Wirkmechanismus
The mechanism of action of 4-Isocyanato-4-methylpentan-2-one involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in a wide range of chemical applications.
Vergleich Mit ähnlichen Verbindungen
4-Isocyanato-4-methylpentan-2-one can be compared with other similar compounds such as:
4-Methylpentan-2-one: This compound lacks the isocyanate group and is less reactive in nucleophilic substitution reactions.
4-Isocyanato-4-methylpentan-2-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and applications.
4-Isocyanato-4-methylpentan-2-thione: This compound contains a thione group, which alters its chemical properties and reactivity compared to the ketone analog.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both isocyanate and ketone groups, making it a versatile compound in various chemical processes.
Eigenschaften
CAS-Nummer |
57381-94-9 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
4-isocyanato-4-methylpentan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(10)4-7(2,3)8-5-9/h4H2,1-3H3 |
InChI-Schlüssel |
KRSNYTCRGFVFBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
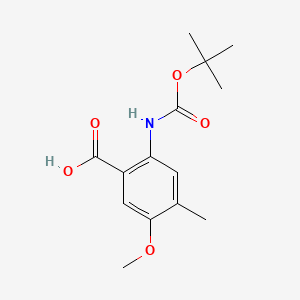
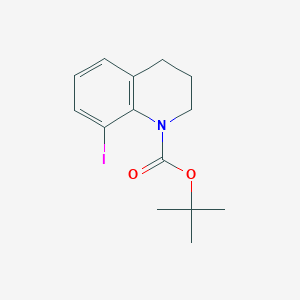
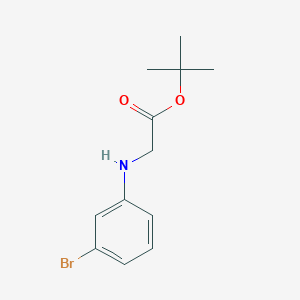
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
